molecular formula C19H20ClNO B5379879 (2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide

Cat. No.: B5379879
M. Wt: 313.8 g/mol
InChI Key: DMYHGQCQFUINQR-SDNWHVSQSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with 4-phenylbutan-2-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
  • (2E)-3-(4-methylphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-15(7-8-16-5-3-2-4-6-16)21-19(22)14-11-17-9-12-18(20)13-10-17/h2-6,9-15H,7-8H2,1H3,(H,21,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYHGQCQFUINQR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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